molecular formula C15H15NO2 B1517294 4-[Ethyl(phenyl)amino]benzoic acid CAS No. 1039995-85-1

4-[Ethyl(phenyl)amino]benzoic acid

Cat. No.: B1517294
CAS No.: 1039995-85-1
M. Wt: 241.28 g/mol
InChI Key: WHOYKJXJCOWAKE-UHFFFAOYSA-N
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Description

4-[Ethyl(phenyl)amino]benzoic acid is a functionalized benzoic acid derivative of interest in medicinal chemistry and drug discovery. It serves as a versatile chemical building block, or scaffold, for the design and synthesis of novel bioactive molecules . Its structure incorporates a benzoic acid core and a tertiary amine group, which are common features in many pharmacologically active compounds. Researchers can utilize this compound to develop new molecular entities by exploring substitutions at its various functional sites . The para-aminobenzoic acid (PABA) scaffold is a known component in more than 184 commercial drugs and is generally considered to be well-tolerated, making it an attractive starting point for development . Potential research applications for derivatives based on this scaffold could include the development of antimicrobial, anticancer, or anti-inflammatory agents, given the documented activities of other PABA-based compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(N-ethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOYKJXJCOWAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039995-85-1
Record name 4-[ethyl(phenyl)amino]benzoic acid
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Synthetic Methodologies and Mechanistic Pathways for 4 Ethyl Phenyl Amino Benzoic Acid and Its Derivatives

Established Organic Synthetic Routes

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. capes.gov.bryoutube.com It allows for the coupling of an aryl halide (or pseudohalide) with an amine. In the context of synthesizing 4-[Ethyl(phenyl)amino]benzoic acid, this could involve the reaction of a 4-halobenzoic acid derivative with N-ethylaniline. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. youtube.com The efficiency of this reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. youtube.com Recent advancements have even enabled the use of aqueous ammonia (B1221849) as the amine source, broadening the reaction's applicability. synthesisspotlight.com

Reductive Amination: This method provides an alternative route to C-N bond formation by converting a carbonyl group to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target molecule, this could entail the reaction of a 4-formylbenzoic acid or a related keto-acid with N-ethylaniline. The initial reaction forms an iminium ion, which is then reduced in situ to the desired tertiary amine. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.comharvard.edu Reductive amination is considered a green chemistry method due to its potential for one-pot synthesis under mild conditions. wikipedia.org

Table 1: Comparison of Amination Reactions for C-N Bond Formation
ReactionKey FeaturesTypical Reactants for Synthesizing this compoundCatalyst/Reagent
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of aryl halides and amines. capes.gov.bryoutube.com4-Halobenzoic acid derivative and N-ethylanilinePalladium catalyst with phosphine ligands youtube.com
Reductive AminationFormation of an amine from a carbonyl group and an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com4-Formylbenzoic acid and N-ethylanilineSodium cyanoborohydride or sodium triacetoxyborohydride masterorganicchemistry.comharvard.edu

A common and versatile approach to synthesizing this compound involves the initial protection of the carboxylic acid group as an ester. This strategy prevents unwanted side reactions and allows for modifications to the amino group. The synthesis of the ethyl ester of p-aminobenzoic acid (benzocaine) is a well-documented example of Fischer esterification, where p-aminobenzoic acid is reacted with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. researchgate.netlibretexts.org

Following esterification, the amino group can be N-alkylated. A series of O- and N-alkyl derivatives of 4-aminobenzoic acid have been prepared using alkylating agents in the presence of a base like potassium carbonate. nih.gov To obtain the target molecule, ethyl p-aminobenzoate would be reacted with an ethylating agent, followed by N-arylation with a phenyl group donor. A more direct approach would be the reaction of ethyl 4-aminobenzoate (B8803810) with a suitable ethylating and phenylating agent.

The final step in this sequence is the hydrolysis of the ester group to yield the free carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521), followed by acidification. researchgate.net

A patent describes a method for synthesizing ethyl p-aminobenzoate by dissolving p-aminobenzoic acid in alcohol and adding thionyl chloride dropwise for esterification. google.com Another patent details a method for reducing ethyl p-nitrobenzoate to ethyl p-aminobenzoate using hydrogen gas and a palladium-triphenylphosphine catalyst. google.com

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.org This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or pyridine (B92270), which neutralizes the hydrochloric acid formed during the reaction. byjus.com While directly applicable to forming an amide bond, it can be adapted for the synthesis of N-substituted amines.

In the context of this compound, one could envision a multi-step process. First, 4-aminobenzoic acid could be acylated with a suitable acyl chloride. Subsequently, the resulting amide could be reduced to the corresponding secondary amine. This secondary amine could then be ethylated to afford the final product.

More direct acylation and amidation approaches are also employed. The direct coupling of carboxylic acids and amines can be challenging due to the competing acid-base reaction. fishersci.it However, various activating agents can facilitate this transformation. For instance, boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines. organic-chemistry.orgnih.gov

Diazotization of aromatic primary amines, followed by coupling reactions, provides a versatile route to a wide range of substituted aromatic compounds. libretexts.orgnih.gov The process begins with the conversion of a primary aromatic amine, such as 4-aminobenzoic acid, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. questjournals.orgscirp.org

These diazonium salts are highly reactive electrophiles and can undergo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form azo compounds. libretexts.orgyoutube.com While this is a primary application, the diazonium group can also be replaced by various other functional groups through Sandmeyer or related reactions. scirp.orgscirp.org

For the synthesis of this compound, a potential, albeit less direct, pathway could involve the diazotization of an aniline (B41778) derivative followed by a coupling reaction and subsequent modifications. For instance, a diazonium salt could be coupled with a suitable precursor, and the resulting azo compound could be chemically transformed to introduce the ethyl and phenyl groups on the nitrogen atom. However, more direct synthetic routes are generally preferred for this specific compound.

Emergent Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals like this compound. mdpi.com This involves designing processes that are more environmentally benign, use renewable resources, and are more energy-efficient.

One key area of focus is the use of biocatalysis. Engineered microbes can be used for the fermentative production of precursor molecules like 4-aminobenzoic acid (pABA) from renewable resources, reducing the reliance on petrochemical feedstocks. scirp.orgmdpi.com

Catalyst-Free and Microwave-Assisted Synthetic Techniques

In the pursuit of green and sustainable chemistry, catalyst-free and microwave-assisted methods have emerged as powerful alternatives to traditional synthetic protocols. These techniques aim to reduce reliance on often toxic and expensive metal catalysts and to shorten reaction times, thereby lowering energy consumption.

Catalyst-Free Synthesis: Catalyst-free N-alkylation and N-arylation reactions are achievable, typically relying on the intrinsic reactivity of the substrates or the use of non-catalytic promoters and forcing conditions. One plausible catalyst-free route to a precursor of this compound involves the direct N,N-diallylation of anilines in an aqueous alcohol solution with a simple base like potassium carbonate, followed by reduction of the allyl groups. researchgate.net Another approach is the nucleophilic aromatic substitution (SNAr) reaction. While typically requiring an activated aryl halide (containing electron-withdrawing groups), catalyst-free N-arylation has been demonstrated even with unactivated fluorobenzenes at elevated temperatures, a process that can be significantly accelerated by microwave irradiation. nih.govuq.edu.au

For the synthesis of this compound, a potential catalyst-free pathway could involve the N-ethylation of ethyl 4-(phenylamino)benzoate or the N-phenylation of ethyl 4-(ethylamino)benzoate using a suitable alkyl or aryl halide in a high-boiling polar solvent under thermal or microwave conditions. The reaction proceeds via direct nucleophilic attack of the amine on the halide. The choice of a base is crucial to neutralize the generated hydrohalic acid.

Microwave-Assisted Synthesis: Microwave irradiation has become a cornerstone of modern organic synthesis, offering advantages such as rapid heating, increased reaction rates, and often higher yields compared to conventional heating. nih.gov The synthesis of various N-aryl compounds, including derivatives of 4-aminoquinazoline and N-coumaryl amino acids, has been successfully achieved using microwave-assisted Ullmann-type coupling reactions. mdpi.comresearchgate.netresearchgate.net These reactions often still employ a copper catalyst, but the reaction times are dramatically reduced from many hours to mere minutes.

A hypothetical microwave-assisted synthesis of ethyl 4-[ethyl(phenyl)amino]benzoate, the ester precursor to the target acid, could involve the reaction of ethyl 4-bromobenzoate (B14158574) with N-ethylaniline. While traditionally an Ullmann condensation requiring high temperatures and stoichiometric copper, a microwave-promoted version could proceed with a catalytic amount of a copper salt (e.g., CuI) and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent like DMF or 2-propanol. mdpi.comorganic-chemistry.org The subsequent hydrolysis of the ester to the final carboxylic acid is a standard procedure.

The following table presents representative findings for catalyst-free and microwave-assisted N-alkylation and N-arylation reactions analogous to those required for the synthesis of the target compound.

EntryAmine SubstrateAlkylating/Arylating AgentConditionsProductYield (%)Reference
1AnilineAllyl BromideK₂CO₃, H₂O/EtOH, 70°C, 1.5 h, Catalyst-FreeN,N-Diallylaniline98 researchgate.net
24-ChloroanilineAllyl BromideK₂CO₃, H₂O/EtOH, 70°C, 3.5 h, Catalyst-FreeN,N-Diallyl-4-chloroaniline77 researchgate.net
34-Aminobenzoic Acid2-Chloro-3-styryl-quinoxalineTriethylamine, EtOH, Reflux (Microwave), 11 h4-[(3-Styrylquinoxalin-2-yl)amino]benzoic acid- nih.gov
4Amino Acids4-ChlorocoumarinCuI, K₂CO₃, H₂O, MW 80°C, 10-15 minN-Coumaryl Amino AcidsHigh mdpi.com
52-Aminopyridines2-Chlorobenzoic AcidsDry Media, MW 400W, 4-15 min11H-Pyrido[2,1-b]quinazolin-11-ones65-95 researchgate.net

Reaction Mechanism Elucidation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and extending the methodology to other substrates. The synthesis of this compound can proceed through different pathways, each with distinct intermediates and transition states.

Investigation of Reaction Intermediates and Transition States

The mechanism of formation depends on the chosen synthetic route (e.g., N-alkylation followed by N-arylation, or vice-versa).

N-Alkylation Pathway: The ethylation of a precursor like 4-(phenylamino)benzoic acid with an ethyl halide (e.g., ethyl iodide) likely follows a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom of the secondary amine acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl halide. This proceeds through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking. This is a concerted, single-step process without a discrete intermediate. wikipedia.org

N-Arylation via SNAr: In a catalyst-free arylation of ethyl 4-(ethylamino)benzoate with an activated aryl halide (e.g., 2,4-dinitrofluorobenzene), the reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This initial nucleophilic attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . This complex is a key reaction intermediate. In the subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product. uq.edu.au

N-Arylation via Ullmann-type Reaction: The mechanism of the copper-catalyzed Ullmann reaction is complex and still debated, but it is generally accepted to involve organocopper intermediates. organic-chemistry.org A plausible pathway for the reaction between ethyl 4-(ethylamino)benzoate and an aryl halide (e.g., iodobenzene) involves:

Formation of a copper(I) amide species, [Cu(I)-N(Et)(Ph-COOEt)], from the amine and a Cu(I) salt.

Oxidative addition of the aryl halide (Ar-X) to the copper(I) amide, forming a transient, high-valent Cu(III) intermediate , [Ar-Cu(III)(X)(N(Et)(Ph-COOEt))].

Reductive elimination from this Cu(III) species releases the final N,N-disubstituted product and regenerates a Cu(I) salt, completing the catalytic cycle.

Exploration of Electron Transfer Processes in Reaction Pathways

While many amination reactions proceed through polar mechanisms involving two-electron processes (nucleophilic attack), the involvement of single-electron transfer (SET) processes has been proposed, particularly for Ullmann-type reactions.

Polar (Two-Electron) Mechanism: The SNAr and SN2 pathways described above are classic examples of polar mechanisms. They involve the movement of electron pairs from the nucleophile to the electrophile, leading to the formation of intermediates or transition states with well-defined charges.

Single-Electron Transfer (SET) Mechanism: For copper-mediated Ullmann reactions, an alternative to the oxidative addition/reductive elimination pathway is a radical mechanism initiated by single-electron transfer. In this scenario, a Cu(I) species could transfer a single electron to the aryl halide. This would lead to the formation of an aryl radical (Ar•) and a Cu(II) species. The aryl radical could then combine with the copper amide complex in a subsequent step to form the product. Evidence for such radical pathways has been found in certain photo-induced Ullmann C-N couplings, where radical intermediates were observed. The operation of a SET mechanism versus a polar oxidative addition pathway is a subject of ongoing investigation and likely depends on the specific substrates, ligands, and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl Phenyl Amino Benzoic Acid

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying functional groups and providing insights into the molecular structure and conformation of a compound. For 4-[Ethyl(phenyl)amino]benzoic acid, these methods would be expected to identify key vibrational modes associated with the carboxylic acid, the tertiary amine, the substituted benzene (B151609) rings, and the ethyl group.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This results in a spectrum with characteristic absorption bands corresponding to specific functional groups.

For this compound, one would anticipate:

Carboxylic Acid Group (-COOH): A very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region due to hydrogen bonding. A strong C=O (carbonyl) stretching band would appear around 1700-1680 cm⁻¹ for an aromatic carboxylic acid. C-O stretching and O-H bending vibrations would also be present at lower wavenumbers.

Tertiary Amine (N-ethyl-N-phenyl): C-N stretching vibrations would be expected in the fingerprint region, typically between 1350-1000 cm⁻¹.

Aromatic Rings: C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Substitution patterns on the benzene ring (para-substitution on one ring) would give rise to characteristic C-H out-of-plane bending bands in the 850-800 cm⁻¹ region.

Ethyl Group (-CH₂CH₃): Aliphatic C-H stretching vibrations just below 3000 cm⁻¹, as well as bending vibrations for the CH₂ and CH₃ groups at lower frequencies.

Research Findings: No experimental FT-IR spectra specifically for this compound were found in the searched literature. Data for related compounds like 4-aminobenzoic acid and benzoic acid show the characteristic broad O-H and sharp C=O stretches. researchgate.netnist.govdocbrown.info

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, tend to produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric stretching vibrations of the aromatic rings.

Vibrations of the C-C backbone.

Research Findings: Specific FT-Raman spectral data for this compound could not be located. Studies on related molecules like 4-aminobenzoic acid have utilized Raman spectroscopy to analyze vibrational modes. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen frameworks.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For this compound, the expected signals would be:

Carboxylic Acid Proton (-COOH): A singlet, typically far downfield (>10 ppm), which is often broad.

Aromatic Protons: Signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the para-substituted ring would likely appear as two doublets. The protons on the N-phenyl group would show more complex splitting patterns (triplets and doublets).

Ethyl Protons (-NCH₂CH₃): A quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, with chemical shifts influenced by the adjacent nitrogen atom.

Research Findings: No ¹H NMR spectra for this compound were found. Data for analogous compounds such as 4-aminobenzoic acid and 4-ethylbenzoic acid are available and show the expected signals for the respective functional groups. rsc.orgchemicalbook.com

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

The anticipated signals for this compound are:

Carboxylic Carbon (-COOH): A signal in the 165-185 ppm range.

Aromatic Carbons: Multiple signals in the 110-155 ppm range. The number of signals would depend on the symmetry of the molecule. The carbon attached to the carboxyl group and the carbon attached to the nitrogen would be distinct.

Ethyl Carbons (-NCH₂CH₃): Two signals in the aliphatic region, typically below 60 ppm.

Research Findings: No ¹³C NMR spectra for this compound were identified in the available literature. Spectra for related structures like 4-aminobenzoic acid and 4-ethylbenzoic acid have been reported. researchgate.netrsc.orgchemicalbook.com

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals, especially for the overlapping aromatic regions and confirming the connectivity between the ethyl group, the nitrogen, and the phenyl ring.

Research Findings: There is no information available from the searched results regarding the use of multi-dimensional NMR techniques for the structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Analysis of Absorption Characteristics and Solvatochromic Effects

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For a compound like this compound, the spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with its aromatic rings and heteroatoms. The interaction between the nitrogen lone pair, the phenyl group, and the benzoic acid moiety creates an intramolecular charge transfer (ICT) system.

Solvatochromism, the change in absorption or emission spectra with solvent polarity, would be a critical area of study. The extent of the solvatochromic shift provides insight into the change in dipole moment between the ground and excited states. However, no specific studies detailing the absorption maxima of this compound in various solvents or quantifying its solvatochromic effects are available. For related aminobenzoates, the absorption is influenced by the polarity of the solvent.

Determination of Electronic Band Gaps (where applicable)

The optical band gap (Eg) of a compound can be estimated from the onset of its UV-Vis absorption spectrum using a Tauc plot. This value is crucial for understanding the material's potential in semiconductor and optoelectronic applications. Without experimental UV-Vis absorption data for this compound, its electronic band gap cannot be determined.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Crystallographic Data Collection and Refinement of Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsion angles. For a successful analysis, a suitable single crystal of this compound would need to be grown and subjected to X-ray analysis.

While extensive crystallographic data exists for numerous derivatives of 4-aminobenzoic acid, which often form dimers in the solid state through hydrogen bonding between carboxylic acid groups, no such published data is available for this compound. The table below is a template for how such data would be presented.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₅H₁₅NO₂
Molecular Weight 241.29
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available
Z Not Available
R-factor Not Available

Note: This table is for illustrative purposes only, as no experimental data has been published.

Comprehensive Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of this compound would be governed by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, likely forming centrosymmetric dimers between the carboxylic acid groups (an R²₂(8) motif), a common feature in benzoic acid derivatives.

Furthermore, π-π stacking interactions between the phenyl rings could play a significant role in stabilizing the crystal lattice. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would be revealed by crystallographic analysis. A detailed study would involve analyzing short contacts and using tools like Hirshfeld surface analysis to quantify the contributions of different interactions. However, without a determined crystal structure, any discussion of these interactions remains speculative.

Studies on Solvatomorphism and Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal forms, while solvatomorphism involves the incorporation of solvent molecules into the crystal lattice. These phenomena are crucial in fields like pharmaceuticals as they affect a substance's physical properties.

Studies on related 4-phenylamino-benzoic acids have shown that they can exhibit both polymorphism and form solvates with different solvents. The specific substitution pattern and conformational flexibility of the molecule influence its ability to form different crystalline structures. A thorough investigation of this compound would involve crystallization experiments using a wide range of solvents to screen for different polymorphs and solvatomorphs, followed by characterization using techniques like X-ray powder diffraction and thermal analysis. To date, no such studies have been reported for this specific compound.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds and for gaining insight into their structural features through detailed fragmentation analysis. In the case of this compound, HRMS provides precise mass measurements, allowing for the validation of its molecular formula, and tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that aid in its structural elucidation.

Molecular Formula Validation

The chemical formula for this compound is C₁₅H₁₅NO₂. The theoretical exact mass of the neutral molecule is 241.1103 u. However, in mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺.

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between ions with the same nominal mass but different elemental compositions. For the protonated this compound, the expected monoisotopic mass of the [M+H]⁺ ion is 242.1179 u. Experimental HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, confirming the elemental formula of C₁₅H₁₆NO₂⁺.

A study on related compounds utilized a Bruker Daltonics APEX II 47e and an Orbitrap Elite mass spectrometer for HRMS analysis, demonstrating the capability of such instruments to provide high-accuracy mass measurements for formula validation. rsc.org

Table 1: Theoretical and Expected HRMS Data for Protonated this compound

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (u)
Neutral MoleculeC₁₅H₁₅NO₂241.1103
Protonated Molecule [M+H]⁺C₁₅H₁₆NO₂⁺242.1179

Note: The actual measured mass in an experimental setting should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical value to be considered a valid confirmation.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. In a typical MS/MS experiment, the protonated molecule, [M+H]⁺ at m/z 242.1, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of this compound is expected to follow logical pathways based on the stability of the resulting ions and neutral losses.

Key structural features of this compound that influence its fragmentation include the carboxylic acid group, the tertiary amine linkage, the ethyl group, and the two aromatic rings. The fragmentation patterns of related structures, such as benzoic acid and its derivatives, provide a basis for predicting the fragmentation of the title compound. docbrown.inforesearchgate.net

Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O, 18 u) and the loss of the carboxyl group (COOH, 45 u). libretexts.org For tertiary amines, cleavage of the C-N bond is a dominant fragmentation pathway. libretexts.org

Predicted Fragmentation Pathways and Major Fragment Ions:

Loss of the Ethyl Group: A primary fragmentation pathway is the loss of an ethyl radical (•C₂H₅, 29 u) from the protonated molecule, leading to a stable ion at m/z 213.0817 (C₁₃H₁₁NO₂⁺). This corresponds to the cleavage of the N-ethyl bond.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 u) from the parent ion is another expected fragmentation, resulting in an ion at m/z 198.1334 (C₁₄H₁₆N⁺). This is a common fragmentation for benzoic acid derivatives. docbrown.info

Loss of Water: The carboxylic acid group can facilitate the loss of a water molecule (H₂O, 18 u), leading to a fragment ion at m/z 224.1072 (C₁₅H₁₄NO⁺).

Cleavage of the Phenyl Group: Loss of the phenyl group (C₆H₅, 77 u) from the nitrogen atom can also occur, though it may be less favorable than the loss of the smaller ethyl group. This would result in a fragment ion at m/z 165.0766 (C₉H₁₁NO₂⁺).

Further Fragmentation of Primary Ions: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 213.0817 (from the loss of the ethyl group) could subsequently lose CO₂ to form an ion at m/z 169.0868 (C₁₂H₁₁N⁺).

Table 2: Predicted Major Fragment Ions of Protonated this compound in HRMS/MS

Proposed Fragment Ion StructureMolecular FormulaTheoretical Monoisotopic Mass (u)Mass Loss from [M+H]⁺Neutral Loss
[M+H - C₂H₅]⁺C₁₃H₁₁NO₂⁺213.081729•C₂H₅
[M+H - CO₂]⁺C₁₄H₁₆N⁺198.133444CO₂
[M+H - H₂O]⁺C₁₅H₁₄NO⁺224.107218H₂O
[M+H - C₆H₅]⁺C₉H₁₁NO₂⁺165.076677•C₆H₅
[M+H - C₂H₅ - CO₂]⁺C₁₂H₁₁N⁺169.086873•C₂H₅, CO₂

Note: The relative intensities of these fragment ions would depend on the collision energy used in the MS/MS experiment.

The detailed analysis of these high-resolution mass-to-charge ratios and the logical fragmentation patterns provides compelling evidence for the structural confirmation of this compound. This level of detailed structural analysis is crucial in the characterization of novel chemical entities.

Computational Chemistry and Theoretical Investigations of this compound

The study of this compound, a molecule of interest in various chemical fields, has been significantly enhanced through the application of computational chemistry. Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecule's electronic structure, stability, and reactivity. These computational approaches allow for a detailed exploration of molecular properties that can be difficult to ascertain through experimental means alone.

Computational Chemistry and Theoretical Investigations of 4 Ethyl Phenyl Amino Benzoic Acid

Quantum Chemical Descriptors for Reactivity and Stability

Atoms in Molecule (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM), is a theoretical model used to analyze the electron density of a molecule to define its chemical properties, such as bonding. wikipedia.orguni-rostock.de Developed by Richard Bader, QTAIM is based on the topology of the molecule's electron density, which is an observable physical quantity. wikipedia.org The theory partitions the total electron density of a molecule into distinct atomic basins, allowing the properties of individual atoms and the bonds between them to be calculated. wikipedia.orgarxiv.org

A key concept in AIM is the bond critical point (BCP), a specific point in the electron density between two interacting atoms where the density is at a minimum along the internuclear axis but at a maximum in the perpendicular directions. uni-rostock.deias.ac.in The presence of a BCP and a corresponding "bond path" (a line of maximum electron density linking the nuclei) indicates that the two atoms are bonded to one another. uni-rostock.deias.ac.in

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to characterize the nature of the chemical bond.

Shared-shell (covalent) interactions are typically characterized by a high value of ρ and a negative value of the Laplacian (∇²ρ < 0), indicating a concentration of electron density between the nuclei.

Closed-shell (ionic, hydrogen bond, van der Waals) interactions are associated with low ρ values and a positive Laplacian (∇²ρ > 0), which signifies a depletion of electron density in the internuclear region. researchgate.net

For this compound, an AIM analysis would be expected to reveal the characteristics of its covalent bonds (C-C, C-N, C-O, C-H) and potential non-covalent interactions. The analysis would quantify the electron density and its Laplacian at the BCPs for each bond, providing a theoretical basis for their respective strengths and natures.

Table 1: Typical AIM Parameters and Their Interpretation for Characterizing Bonds

ParameterSymbolInterpretation for Covalent BondsInterpretation for Closed-Shell Interactions
Electron Density at BCPρ(r)High valueLow value
Laplacian of Electron Density∇²ρ(r)Negative (∇²ρ < 0)Positive (∇²ρ > 0)
Total Electron Energy DensityH(r)NegativePositive or slightly negative
Potential Energy DensityV(r)Large and negativeSmall and negative
Kinetic Energy DensityG(r)PositiveSmall and positive

Computational Prediction of Chemical Reactivity Indices

Density Functional Theory (DFT) is a widely used computational method to predict the chemical reactivity of molecules through the calculation of global reactivity descriptors. researchgate.netnih.gov These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.net A small HOMO-LUMO energy gap generally implies high chemical reactivity and low kinetic stability. researchgate.net

For this compound, these descriptors can predict its behavior in chemical reactions.

HOMO and LUMO Energies (EHOMO, ELUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The ethylphenylamino group acts as an electron donor, raising the HOMO energy, while the carboxylic acid group is an electron acceptor, lowering the LUMO energy.

Ionization Potential (I) and Electron Affinity (A): These can be approximated using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO. ijres.orgajchem-a.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. ijres.org

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from the system. ijres.orgacs.org

Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, calculated as η = (I - A) / 2. ijres.orgacs.org Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. nih.gov

Electrophilicity Index (ω): This index measures the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η). acs.org

Table 2: Formulas for DFT-Based Chemical Reactivity Indices

Reactivity DescriptorFormula (in terms of I and A)Formula (in terms of EHOMO and ELUMO)
Ionization Potential (I)-I ≈ -EHOMO
Electron Affinity (A)-A ≈ -ELUMO
Electronegativity (χ)χ = (I + A) / 2χ ≈ -(EHOMO + ELUMO) / 2
Chemical Hardness (η)η = (I - A) / 2η ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S)S = 1 / ηS ≈ 2 / (ELUMO - EHOMO)
Electrophilicity Index (ω)ω = (I + A)² / (8(I - A))ω ≈ (EHOMO + ELUMO)² / (8(ELUMO - EHOMO))

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules like this compound, which feature an electron-donating group (ethylphenylamino) connected to an electron-accepting group (benzoic acid) via a π-conjugated system (the phenyl ring), are known as donor-π-acceptor (D-π-A) systems. optica.org This structure facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation, which is a key requirement for significant second-order non-linear optical (NLO) properties. nih.gov

Theoretical calculations, typically using time-dependent density functional theory (TD-DFT), are essential for predicting and understanding the NLO response of such organic molecules. nih.gov The key parameters that quantify NLO activity are:

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order (quadratic) NLO response, which is responsible for effects like second-harmonic generation (SHG). A large β value is desirable for NLO materials. optica.org

For D-π-A compounds, a large hyperpolarizability is associated with a low-energy, high-intensity ICT transition. nih.gov Theoretical studies on similar molecules show that the magnitude of β is highly sensitive to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. optica.orgoptica.org Computational models can predict these properties, guiding the design of new NLO materials. nih.govacs.org

Table 3: Key Parameters in Theoretical NLO Studies

ParameterSymbolDescriptionImportance for NLO
Dipole MomentμA measure of the asymmetry of the molecular charge distribution.A large ground-state dipole moment is often found in molecules with high β.
Linear PolarizabilityαThe ease with which the electron cloud is distorted by an electric field.Contributes to the refractive index of the material.
First-Order HyperpolarizabilityβThe second-order response of the molecule to a strong electric field.Directly relates to the efficiency of second-harmonic generation and other quadratic NLO effects.
Second-Order HyperpolarizabilityγThe third-order response of the molecule to a strong electric field.Relates to cubic NLO effects like third-harmonic generation and two-photon absorption.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govannualreviews.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution. rsc.orgresearchgate.net

In a typical MD simulation, the forces between atoms are calculated using a molecular mechanics force field. ucl.ac.uk The simulation tracks the positions and velocities of all atoms in the system, generating a trajectory that reveals how the molecule behaves and interacts with its surroundings.

For this compound in a solvent, MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation, lifetime, and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules, or between solute molecules themselves (e.g., dimer formation). dovepress.com

Conformational Dynamics: The rotation around single bonds, such as the C-N bond or within the ethyl group, and how this is influenced by the solvent.

Aggregation and Nucleation: The early stages of self-assembly and crystallization from solution, by simulating the interactions between multiple solute molecules. rsc.org

Studies on other benzoic acid derivatives have used MD simulations to understand their aggregation in different solvents and how additives can influence crystal growth by adsorbing onto crystal surfaces. bohrium.comscientific.net

Hirshfeld Surface Analysis for Quantitative Analysis of Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgmdpi.com The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules in the crystal. crystalexplorer.net

This surface can be color-mapped with various properties to provide a detailed picture of intermolecular contacts. A key mapping is d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

Red spots on the d_norm surface indicate close contacts where the intermolecular distance is shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. mdpi.com

Blue regions indicate contacts that are longer than the van der Waals radii.

White regions represent contacts with distances approximately equal to the van der Waals radii.

Table 4: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis

Contact TypeDescriptionTypical Appearance in Fingerprint Plot
H···HInteractions between hydrogen atoms.Often the largest contribution, appearing as a large, diffuse region in the center of the plot.
O···H / H···OHydrogen bonds involving oxygen.Appear as distinct, sharp "spikes" at lower di and de values.
C···H / H···CWeak hydrogen bonds or van der Waals contacts.Often appear as "wing-like" features on either side of the H···H contacts.
C···Cπ-π stacking interactions.Can appear at larger di and de values, often as a characteristic shape depending on the stacking geometry.
N···H / H···NHydrogen bonds involving nitrogen.Similar to O···H contacts, appearing as sharp spikes.

Advanced Applications and Functional Material Development Incorporating 4 Ethyl Phenyl Amino Benzoic Acid Derivatives

Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, with a continuous demand for novel molecules that can enhance the performance and efficiency of devices such as solar cells and light-emitting diodes. Derivatives of 4-[Ethyl(phenyl)amino]benzoic acid, with their inherent donor-acceptor characteristics, are promising candidates for these applications.

While direct studies on this compound as a sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs) are not extensively documented, research on analogous aminobenzoic acid derivatives provides valuable insights. The fundamental principle of a DSSC relies on a dye molecule (sensitizer) to absorb light and inject an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The carboxylate group of benzoic acid derivatives serves as an effective anchoring group to the TiO₂ surface.

In a study of two photochromic azobenzene (B91143) dyes, the diphenylamine (B1679370) donor was compared to a dimethylamine (B145610) donor. The diphenylamine-containing dye (DPAC) was found to have a different adsorption energy on the TiO₂ surface compared to the dimethylamine-containing dye (DMAC), which in turn affects the electron transfer rate and the short-circuit current (Jsc) of the solar cell. These findings underscore the importance of the amine donor group in the design of efficient sensitizers.

The design of efficient and stable emitters and host materials is critical for the advancement of Organic Light-Emitting Diode (OLED) technology. While specific research on this compound derivatives for these applications is limited, the broader class of benzophenone (B1666685) and other aromatic derivatives offers a framework for understanding their potential. Benzophenone-based molecules, for example, are known for their use in emissive layers of OLEDs, acting as either the host or the emitter. magtech.com.cn

The performance of an OLED is highly dependent on the properties of the host material, which must facilitate efficient energy transfer to the light-emitting dopant molecules. magtech.com.cn Key properties for host materials include high thermal and morphological stability, appropriate HOMO/LUMO energy levels for efficient charge injection and transport, and a high triplet energy to prevent quenching of phosphorescent emitters.

A theoretical study on a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), and its metal complexes has shed light on the potential of such derivatives in OLEDs. The study calculated various properties relevant to OLED performance, such as charge transport rates and energy gaps. While this study did not evaluate the compound as an emitter or host in a fabricated device, the data suggests that derivatives of aminobenzoates could be tailored for such applications.

The development of new blue-emitting materials is a particular focus in OLED research due to challenges with stability and efficiency. nih.gov Novel emitters are often designed to incorporate both electron-transporting and hole-transporting moieties to improve charge balance within the emissive layer. nih.gov For example, pyrene-benzimidazole derivatives have been investigated as multifunctional blue emitters. nih.gov An OLED device using one such derivative as a non-doped emissive layer exhibited pure blue electroluminescence with an external quantum efficiency (EQE) of up to 4.3%. nih.gov

Table 1: Performance of a Blue OLED Device with a Pyrene-Benzimidazole Derivative Emitter

ParameterValueVoltage (V)
External Quantum Efficiency (EQE)0.35 (±0.04)%5.5
Luminance100 (±6) cd/m²5.5
Highest EQE4.3 (±0.3)%3.5
Highest Luminance290 (±10) cd/m²7.5
CIE Coordinates(0.1482, 0.1300)-

A computational study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its transition metal complexes provides valuable data on their potential as charge transport materials. nih.gov The study calculated the hole and electron transport rates, as well as charge mobility. The results indicated that complexation with certain metal ions, such as Pt(II), can significantly enhance both hole and electron transport rates compared to the base ligand. nih.gov

Table 2: Calculated Charge Transport Properties of EMAB and its Pt(II) Complex

CompoundHole Transport Rate (kct(h)) (s-1)Electron Transport Rate (kct(e)) (s-1)Hole Mobility (cm2 V-1 s-1)Electron Mobility (cm2 V-1 s-1)
EMAB1.42 x 10131.1 x 10134.11 x 10-13.43 x 10-1
Pt[EMAB]26.15 x 10144.6 x 101319.1821.431

These theoretical findings suggest that by selecting the appropriate metal for complexation, the charge transport properties of materials related to this compound can be tuned for either hole or electron transport layers in organic electronic devices. nih.gov

Chemo-sensing Platforms for Non-Biological Analytes

The development of selective and sensitive chemosensors for the detection of various analytes is of great importance in environmental monitoring, industrial process control, and security. The functional groups within this compound derivatives, namely the carboxylic acid and the tertiary amine, provide potential binding sites for analytes, making them interesting candidates for chemo-sensing applications.

While specific studies detailing the use of this compound for the selective detection of transition metals, lanthanides, or organotin complexes are scarce, research on structurally similar compounds provides a basis for their potential in this area.

For instance, fluorescent chemosensors derived from chalcones, which are also aromatic ketones, have been reviewed for their ability to detect a variety of metal ions. nih.gov The sensing mechanism often relies on the coordination of the metal ion with the probe, leading to a change in its photophysical properties, such as a shift in absorption or an enhancement or quenching of fluorescence. nih.gov The selectivity of these probes is determined by the nature of the binding sites and the electronic properties of the molecule. nih.gov

In the context of organotin complexes, studies have shown that various carboxylic acids can be used to synthesize organotin(IV) carboxylates. While these studies primarily focus on the synthesis, structural characterization, and cytotoxic activity of these complexes, the interaction between the carboxylate group and the organotin moiety is fundamental. This interaction could potentially be exploited for sensing applications. For example, fluorescent organotin compounds derived from α-amino acid Schiff bases have been explored for the detection of organophosphorous chemical warfare agents. nih.gov

The presence of both an acidic carboxylic acid group and a basic amine group in the core structure of this compound suggests its potential for the development of pH-responsive materials. The protonation and deprotonation of these functional groups can lead to significant changes in the electronic structure and, consequently, the photophysical properties of the molecule.

Research on para-aminobenzoic acid (PABA) and its derivatives has shown that their photophysical properties are indeed pH-dependent. nih.gov Upon photoexcitation, certain PABA derivatives can undergo an intramolecular charge transfer (ICT), leading to the formation of a zwitterionic species. nih.gov The efficiency of this ICT process can be highly sensitive to the pH of the surrounding environment, making these compounds suitable for use as fluorescent pH sensors.

For example, a study on a series of para-aminobenzoic acids demonstrated that the ICT process is only observed in the tertiary amine derivative, which is structurally analogous to this compound. nih.gov This suggests that the ethyl and phenyl substituents on the amine nitrogen play a crucial role in enabling the pH-sensitive ICT process.

Furthermore, fluorescent false neurotransmitters have been developed based on a molecular design that includes an aminoethyl group for transporter recognition and a ratiometric fluorescent pH sensor component. nih.govnih.gov These probes have been successfully used to measure pH changes in biological systems, highlighting the potential of amine-containing aromatic compounds in pH sensing. nih.govnih.gov

Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering leverages non-covalent interactions to construct ordered, solid-state architectures with desired properties. The molecular structure of this compound, featuring hydrogen bond donors and acceptors, is particularly amenable to the principles of supramolecular assembly.

The primary mechanism for the assembly of frameworks involving this compound and its derivatives is hydrogen bonding. The carboxylic acid group is a robust hydrogen bond donor, readily participating in the formation of predictable and stable synthons. Research on analogous aromatic carboxylic acids demonstrates a strong tendency to form centrosymmetric acid-acid dimers through O-H···O hydrogen bonds. This dimerization is a common and reliable motif in the crystal engineering of carboxylic acids.

Interaction Type Donor Acceptor Typical Role in Framework Assembly
Strong Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)Formation of robust dimeric synthons, driving primary assembly.
Weak Hydrogen BondAromatic C-HCarboxylic Acid (C=O), Aromatic Ring (π system)Secondary stabilization of the crystal lattice, influencing packing and dimensionality.
Weak Hydrogen BondAliphatic C-H (Ethyl group)Carboxylic Acid (C=O), Aromatic Ring (π system)Fine-tuning of intermolecular contacts and solid-state conformation.

This table summarizes the key hydrogen bonding interactions that can direct the assembly of frameworks based on this compound.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. This is achieved by incorporating a second, different molecule (a coformer) into the crystal lattice. For derivatives of 4-aminobenzoic acid (PABA), co-crystallization has been successfully employed to create a variety of new solid-state forms with altered properties such as solubility and melting point. rsc.orgresearchgate.netdergipark.org.tr

The selection of a coformer is critical and is typically based on the potential for complementary hydrogen bonding. For this compound, suitable coformers would be molecules that can form strong and predictable hydrogen bond heterosynthons with the carboxylic acid group. Examples from studies on PABA include pyridine (B92270) and amide-containing molecules, which form robust acid-pyridine and acid-amide heterosynthons, respectively. rsc.orgresearchgate.net The formation of these heterosynthons can effectively compete with the otherwise dominant acid-acid homodimer, leading to new crystal structures.

Recent research on PABA has also demonstrated that the choice of solvent can play a crucial role in controlling which polymorphic form crystallizes. rsc.org Solvents that have strong interactions with the carboxylic acid group can inhibit the formation of the typical dimeric structure, leading to the nucleation of different polymorphs or even solvates. rsc.org This highlights the potential for solvent-mediated control over the solid-state form of this compound derivatives.

Coformer Functional Group Potential Heterosynthon with Carboxylic Acid Reference Compound
PyridineAcid-PyridineIsonicotinamide dergipark.org.tr
AmideAcid-Amide2-hydroxybenzamide rsc.orgresearchgate.net
PyrimidineAcid-Pyrimidine6-methyluracil rsc.orgresearchgate.net

This table provides examples of coformer functional groups that have been shown to form robust heterosynthons with aminobenzoic acids, suggesting potential co-crystallization strategies for this compound.

Catalysis and Ligand Design in Non-Biological Systems

The structural motifs present in this compound make it and its derivatives attractive candidates for applications in catalysis, particularly as ligands for organometallic complexes.

The versatility of the this compound scaffold allows for its derivatization into a range of ligands for organometallic catalysis. The carboxylic acid and the amino group can be modified to introduce coordinating sites for metal ions. For example, aminobenzoic acids can be used to synthesize Schiff base ligands, which are known to form stable complexes with a variety of transition metals. nih.gov These complexes have shown catalytic activity in a range of organic transformations.

Furthermore, the amino and carboxyl groups of aminobenzoic acids can act as bidentate or monodentate ligands, coordinating to metal centers to create catalysts with specific electronic and steric properties. mdpi.com The nature of the substituents on the nitrogen and the phenyl ring can be systematically varied to fine-tune the properties of the resulting metal complex and, consequently, its catalytic activity and selectivity. youtube.com While direct examples of this compound in organometallic catalysis are not extensively documented, the principles established with other aminobenzoic acid derivatives strongly suggest its potential in this area. nih.govmdpi.com

Ligand Type Derived from Aminobenzoic Acid Coordinating Atoms Potential Metal Partners Catalytic Application Area
Schiff Base LigandsN, OCu, Ni, Co, Pd, ZnOxidation, Reduction, Cross-coupling
Bidentate N,O-LigandsN, OPd, Ru, RhC-H activation, Asymmetric synthesis
Carboxylate LigandsO, OVarious transition metalsPolymerization, Oxidation

This table illustrates the potential for deriving various ligand types from aminobenzoic acids for use in organometallic catalysis.

Derivatives of aminobenzoic acid have been explored for their utility in various industrial chemical processes. The ability of aminobenzoic acid derivatives to form stable complexes with transition metals suggests their potential use as components of catalysts for large-scale reactions, such as selective oxidations. mdpi.com The organic framework of the ligand can stabilize the metal center in various oxidation states, which is a key requirement for many catalytic oxidation cycles. ntu.ac.uk

The production of aminobenzoic acids and their derivatives is also a significant area of industrial chemistry, with ongoing research into more sustainable and environmentally friendly biosynthesis routes to replace traditional petroleum-based synthesis. mdpi.com While specific large-scale industrial applications of this compound are not prominently reported in the literature, its structural relationship to industrially relevant aminobenzoic acids suggests its potential as a building block for performance chemicals, polymers, and as a component in catalytic systems, should a specific need for its unique substitution pattern arise.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[Ethyl(phenyl)amino]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-aminobenzoic acid with ethylphenylamine under acidic conditions (e.g., HCl catalysis) at 80–100°C for 12–24 hours achieves moderate yields (~40–60%) . Solvent choice (e.g., DMF vs. ethanol) significantly impacts regioselectivity due to polarity effects. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the ethylphenylamino group’s presence (e.g., aromatic proton shifts at δ 6.8–7.5 ppm and ethyl CH2_2 at δ 1.2–1.4 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between the benzoic acid core and substituents, ensuring no steric clashes (e.g., C–N bond length ~1.35 Å) .
  • FT-IR : Verifies carboxylic acid (O–H stretch ~2500–3000 cm1^{-1}) and secondary amine (N–H bend ~1500 cm1^{-1}) functional groups .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, introducing bulky substituents (e.g., methoxy or nitro groups) at the phenyl ring’s para position can hinder amine coupling, reducing yields by 20–30% . Computational modeling (DFT calculations) predicts electron density distribution, guiding optimal substitution patterns. Solvent effects (e.g., polar aprotic solvents stabilize transition states) further refine selectivity .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

  • Methodological Answer : The compound’s bioactivity (e.g., enzyme inhibition) is assessed via:

  • Fluorescence quenching : Monitors binding to serum albumin (e.g., Stern-Volmer plots reveal binding constants ~104^4 M1^{-1}) .
  • Molecular docking : Predicts affinity for targets like cyclooxygenase-2 (COX-2) via AutoDock Vina, highlighting hydrogen bonding with Arg120 and Tyr355 .
  • In vitro assays : Measure IC50_{50} values against cancer cell lines (e.g., MTT assay on HeLa cells) with dose-dependent cytotoxicity (IC50_{50} ~50 µM) .

Technical Challenges & Solutions

Q. What strategies mitigate poor aqueous solubility of this compound in pharmacological studies?

  • Methodological Answer :

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt (solubility increases from 0.1 mg/mL to >5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm via dynamic light scattering) to enhance bioavailability .
  • Co-solvent systems : Use PEG-400/water mixtures (1:1 v/v) for in vitro assays, maintaining compound stability .

Q. How are computational methods applied to optimize the compound’s photophysical properties?

  • Methodological Answer :

  • TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax_{max} ~290 nm in ethanol) by analyzing HOMO-LUMO transitions .
  • Molecular dynamics (MD) : Simulates solvent interactions to refine fluorescence quantum yield (e.g., polar solvents reduce yield by 15% via non-radiative decay) .

Data Contradictions & Validation

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer : Variations (e.g., 185–220°C) arise from impurities or polymorphic forms. Validate via:

  • DSC : Measures exact melting points and identifies polymorphs (e.g., endothermic peaks at 190°C vs. 210°C) .
  • PXRD : Confirms crystalline phase consistency with reference patterns (e.g., sharp peaks at 2θ = 15.3°, 22.7°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.